molecular formula C19H15Cl2N3O3 B12175227 N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12175227
M. Wt: 404.2 g/mol
InChI Key: XUQOFZKFIOFCNJ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

    Pathway modulation: The compound could influence various cellular pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other pyridazinone derivatives, such as:

  • N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(2,4-dichlorophenyl)-2-(3-(3-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

These compounds may share similar chemical properties and biological activities but differ in their specific substituents, leading to variations in their effects and applications.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development.

Properties

Molecular Formula

C19H15Cl2N3O3

Molecular Weight

404.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15Cl2N3O3/c1-27-14-4-2-3-12(9-14)16-7-8-19(26)24(23-16)11-18(25)22-17-6-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)

InChI Key

XUQOFZKFIOFCNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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